
ethyl 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic conditions.
Introduction of the phthalazine moiety: This step involves the reaction of the pyrazole intermediate with a phthalic anhydride derivative in the presence of a suitable catalyst.
Attachment of the fluorophenyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of phthalazine compounds exhibit anticancer properties. Ethyl 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in preclinical models. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This makes it a candidate for treating conditions characterized by chronic inflammation, such as rheumatoid arthritis .
Neuroprotective Properties
Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating its potential use in therapies for diseases like Alzheimer's and Parkinson's .
Case Study 1: Anticancer Research
In a study published by the Royal Society of Chemistry, researchers evaluated the anticancer activity of several phthalazine derivatives, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with this compound, suggesting its potential as a lead for developing new anticancer agents .
Case Study 2: Anti-inflammatory Effects
A preclinical study assessed the anti-inflammatory effects of the compound in a mouse model of induced arthritis. The treated group exhibited reduced swelling and inflammation compared to controls, supporting its application in inflammatory diseases .
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the biological context and the specific target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1-(4-phenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate: Lacks the fluorine atom, which may affect its biological activity.
Ethyl 5-amino-1-(4-(4-chlorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
Uniqueness
The presence of the fluorophenyl group in ethyl 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets, making it a compound of significant interest in medicinal chemistry.
Biological Activity
Ethyl 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C20H16FN5O2
- CAS Number : 138907-68-3
- Structure : The compound features a pyrazole ring, a phthalazine moiety, and an ethyl carboxylate group, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrazole Ring : The initial step often includes a Michael-type addition reaction to form the pyrazole structure.
- Introduction of the Phthalazine Moiety : This is achieved through condensation reactions involving appropriate precursors.
- Carboxylation : The ethyl carboxylate group is introduced via esterification techniques.
Anticancer Properties
Research indicates that derivatives of pyrazoles, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds with similar structures can inhibit topoisomerase II, leading to apoptosis in cancer cell lines such as HepG2 and MCF-7 .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Ethyl 5-amino... | HepG2 | 2.5 | Topo II inhibition |
Ethyl 5-amino... | MCF-7 | 5.0 | Induces apoptosis |
Antimicrobial Activity
Pyrazole derivatives are known for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting potential use in treating infections .
Anti-inflammatory Effects
Studies have indicated that this compound may also possess anti-inflammatory properties, inhibiting pathways involved in inflammation. Research suggests that similar compounds can modulate cytokine production and reduce inflammatory markers in vitro .
Case Study 1: Anticancer Activity
In a comparative study, ethyl 5-amino derivatives were tested against standard chemotherapeutics. The results showed that certain derivatives exhibited lower cytotoxicity towards normal cells while maintaining efficacy against cancer cells, highlighting their potential as safer alternatives in cancer therapy .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial activity of various pyrazole derivatives, including ethyl 5-amino derivatives. The findings revealed significant inhibition of growth in both Gram-positive and Gram-negative bacteria, supporting further development for clinical applications .
Properties
IUPAC Name |
ethyl 5-amino-1-[4-(4-fluorophenyl)phthalazin-1-yl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c1-2-28-20(27)16-11-23-26(18(16)22)19-15-6-4-3-5-14(15)17(24-25-19)12-7-9-13(21)10-8-12/h3-11H,2,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWARYCBALWZBAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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